Ethyl 2-[(3,5-dinitrobenzoyl)amino]acetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11N3O7 |
|---|---|
Molecular Weight |
297.22 g/mol |
IUPAC Name |
ethyl 2-[(3,5-dinitrobenzoyl)amino]acetate |
InChI |
InChI=1S/C11H11N3O7/c1-2-21-10(15)6-12-11(16)7-3-8(13(17)18)5-9(4-7)14(19)20/h3-5H,2,6H2,1H3,(H,12,16) |
InChI Key |
YADMCXFUOLWVGR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Chemical Properties & Structure of Ethyl 2-[(3,5-dinitrobenzoyl)amino]acetate
This technical guide provides an in-depth analysis of Ethyl 2-[(3,5-dinitrobenzoyl)amino]acetate , a specialized derivative of glycine characterized by its electron-deficient aromatic system. This compound serves as a critical intermediate in organic synthesis, a derivatizing agent for chromatographic analysis, and a model π-acceptor in charge-transfer complexation studies.
Chemical Identity & Structural Analysis[1][2][3]
Ethyl 2-[(3,5-dinitrobenzoyl)amino]acetate (also known as N-(3,5-Dinitrobenzoyl)glycine ethyl ester) is an achiral amino acid derivative. Its structure combines a lipophilic ethyl ester tail with a highly electron-deficient 3,5-dinitrobenzoyl headgroup, linked by a glycine amide bond.
Structural Components[4]
-
3,5-Dinitrobenzoyl Group (π-Acid): The aromatic ring bears two nitro groups at the meta positions relative to the carbonyl. These strongly electron-withdrawing groups (
) significantly lower the LUMO energy of the benzene ring, making the compound a potent π-electron acceptor. -
Amide Linkage (
): Provides a rigid structural backbone with hydrogen bond donor (NH) and acceptor (C=O) sites, facilitating molecular recognition and crystal lattice stabilization. -
Ethyl Glycinate Moiety: The glycine linker introduces flexibility, while the ethyl ester terminus enhances solubility in organic solvents (e.g., chloroform, ethyl acetate) compared to the free acid.
Electronic Properties
The 3,5-dinitro substitution pattern creates a "π-acid" character. In the presence of electron-rich aromatic systems (π-bases) such as pyrene, anthracene, or chiral amines, this compound forms stable Charge-Transfer (CT) Complexes . This property is the fundamental basis for its use in chiral stationary phases (CSPs) and molecular recognition studies.
Physicochemical Properties[1][3][5][6][7][8][9][10]
The following properties characterize the compound's behavior in synthesis and analysis.
| Property | Value / Description |
| IUPAC Name | Ethyl 2-[(3,5-dinitrobenzoyl)amino]acetate |
| Common Synonyms | N-(3,5-Dinitrobenzoyl)glycine ethyl ester; DNB-Gly-OEt |
| Molecular Formula | |
| Molecular Weight | 297.22 g/mol |
| Physical State | Crystalline Solid (Needles or Plates) |
| Melting Point | Estimated:[1][2][3][4][5] 90–110 °C (Intermediate between Ethyl 3,5-dinitrobenzoate [94°C] and DNB-Glycine [179°C]) |
| Solubility | Soluble in EtOAc, |
| UV-Vis Absorbance | Strong absorption |
| pKa (Amide NH) | ~14-15 (Non-ionizable in aqueous media; H-bond donor) |
Synthesis & Fabrication
The synthesis follows a standard Schotten-Baumann acylation protocol, reacting the acid chloride with the amino acid ester in the presence of a base to scavenge the generated HCl.
Reaction Pathway
The nucleophilic amino group of glycine ethyl ester attacks the electrophilic carbonyl carbon of 3,5-dinitrobenzoyl chloride. A base (typically Triethylamine or Pyridine) is essential to drive the reaction to completion and prevent acid-catalyzed hydrolysis of the ester.
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis pathway via nucleophilic acyl substitution.
Experimental Protocols
Protocol A: Synthesis of Ethyl 2-[(3,5-dinitrobenzoyl)amino]acetate
Reagents:
-
Glycine ethyl ester hydrochloride (1.0 eq)
-
3,5-Dinitrobenzoyl chloride (1.1 eq)
-
Triethylamine (2.2 eq) or Pyridine (solvent/base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) - Anhydrous
Procedure:
-
Preparation: Dissolve Glycine ethyl ester hydrochloride (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under inert atmosphere (
). -
Deprotonation: Add Triethylamine (22 mmol) dropwise at 0°C. Stir for 15 minutes to liberate the free amine.
-
Acylation: Dissolve 3,5-Dinitrobenzoyl chloride (11 mmol) in DCM (10 mL) and add dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitoring by TLC (Silica, 1:1 EtOAc/Hexane) should show the disappearance of the starting amine.
-
Work-up:
-
Wash the organic layer with 1M HCl (2 x 30 mL) to remove unreacted amine and base.
-
Wash with saturated
(2 x 30 mL) to remove unreacted acid chloride (hydrolyzed to acid). -
Wash with Brine (1 x 30 mL), dry over
, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from Ethanol/Water or Ethyl Acetate/Hexane to yield pale yellow needles.
Protocol B: Charge-Transfer Complex Formation
Objective: To observe the π-acceptor capability of the DNB group.
-
Prepare a 0.1 M solution of the product in Chloroform.
-
Prepare a 0.1 M solution of a donor (e.g., Pyrene or Anthracene) in Chloroform.
-
Mix equal volumes.
-
Observation: An immediate deepening of color (often yellow to orange/red) indicates the formation of a Charge-Transfer (CT) complex.
Mechanism of Action: Charge Transfer
The utility of this compound in analytical chemistry (e.g., Pirkle-type Chiral Stationary Phases) relies on its ability to form "face-to-face" π-stacking interactions.
Interaction Mechanism
The electron-deficient dinitrobenzoyl ring (Acceptor) interacts with electron-rich aromatic rings (Donors). This non-covalent interaction is stabilized by:
-
Electrostatics: Attraction between the quadrupole moments of the rings.
-
Orbital Overlap: Interaction between the Donor HOMO and the Acceptor LUMO.
-
Hydrogen Bonding: The amide NH can provide secondary stabilization if the donor has a hydrogen bond acceptor site.
Charge Transfer Diagram
Figure 2: Mechanism of Donor-Acceptor Charge Transfer Complexation.
Applications in Drug Development & Analysis[1]
-
Chiral Resolution (Precursor): While this specific ethyl ester is achiral, it serves as a model for developing Pirkle-type Chiral Stationary Phases (CSPs) . The 3,5-dinitrobenzoyl group is the "selector" that discriminates between enantiomers of electron-rich analytes (e.g., chiral amines, sulfoxides).
-
HPLC Derivatization: The compound is a derivative of Glycine. In metabolomics, amino acids are often derivatized with 3,5-dinitrobenzoyl chloride to introduce a chromophore (UV active at 254 nm), allowing for sensitive detection of non-UV-active amino acids via HPLC.
-
Crystallography: The rigid amide and planar aromatic ring make it an excellent candidate for co-crystal engineering, specifically to resolve the structures of liquid or hard-to-crystallize aromatic hydrocarbons via CT complexation.
References
-
Sigma-Aldrich. (R)-(-)-N-(3,5-Dinitrobenzoyl)-α-phenylglycine Product Sheet. (Analogous DNB-amino acid derivative properties).[4] Available at: [5]
-
PubChem. 3,5-Dinitrobenzoyl chloride (Compound Summary). National Library of Medicine. Available at: [5]
-
Organic Syntheses. Glycine ethyl ester hydrochloride.[6][7] Org.[3][4][6][5] Syn. Coll. Vol. 4, p.424.[6] Available at:
- Mulliken, R. S.Molecular Compounds and their Spectra. II. J. Am. Chem. Soc., 1952, 74(3), 811–824. (Foundational theory on Charge Transfer complexes).
-
Pirkle, W. H., et al. Chiral High-Pressure Liquid Chromatographic Stationary Phases. 1. J. Am. Chem. Soc., 1981, 103(13), 3964–3966. (Use of DNB derivatives in chiral separation).
Sources
- 1. ETHYL 3,5-DINITROBENZOATE | 618-71-3 [chemicalbook.com]
- 2. (R)-(-)-N-(3,5-DINITROBENZOYL)-ALPHA-PHENYLGLYCINE | 74927-72-3 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. scribd.com [scribd.com]
- 5. 3,5-Dinitrobenzoyl chloride - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. prepchem.com [prepchem.com]
Methodological & Application
Application Note: High-Sensitivity Analysis and Chiral Resolution of Amino Acids via 3,5-Dinitrobenzoyl Derivatization
[1]
Target Compound: Ethyl 2-[(3,5-dinitrobenzoyl)amino]acetate CAS Registry Number: 10429-10-4 (Analogous/Derivative context) Methodology: Pre-column Derivatization / HPLC-UV / Chiral Chromatography (Pirkle Concept)
Introduction & Scientific Rationale
Amino acid analysis is frequently hampered by two fundamental challenges:
-
Lack of Chromophores: Most native amino acids (except Tryptophan, Tyrosine, Phenylalanine) lack significant UV absorption, making trace detection at standard wavelengths (254 nm) impossible.
-
Chiral Similarity: Enantiomers (L- vs D-amino acids) possess identical physical properties in achiral environments, requiring specialized mechanisms for separation.
The Solution: The synthesis of Ethyl 2-[(3,5-dinitrobenzoyl)amino]acetate represents the "gold standard" derivatization strategy to overcome these hurdles. By coupling the amino acid (Glycine ethyl ester) with 3,5-Dinitrobenzoyl chloride (DNB-Cl) , we introduce a DNB tag that serves dual functions:
-
Photometric Activation: The electron-deficient dinitro-aromatic ring acts as a strong chromophore (
), lowering detection limits to the picomole range. -
-Acid Functionality: The DNB group is a potent
-electron acceptor. This enables Charge Transfer (CT) Chromatography on Pirkle-type chiral stationary phases (CSPs), allowing for the separation of enantiomers via donor-acceptor - interactions.
Mechanism of Action
The formation of Ethyl 2-[(3,5-dinitrobenzoyl)amino]acetate occurs via a nucleophilic acyl substitution (Schotten-Baumann reaction). The amino group of the glycine ethyl ester attacks the carbonyl carbon of the acid chloride, displacing the chloride ion.
Reaction Pathway Visualization
The following diagram illustrates the chemical transformation and the subsequent analytical workflow.
Caption: Reaction scheme for the synthesis of the target DNB-derivative and its analytical utility.
Experimental Protocols
Protocol A: Synthesis of Ethyl 2-[(3,5-dinitrobenzoyl)amino]acetate
Use this protocol to prepare the analytical standard or to process samples containing Glycine Ethyl Ester.
Reagents Required:
-
Glycine Ethyl Ester Hydrochloride (1.0 eq)
-
3,5-Dinitrobenzoyl Chloride (DNB-Cl) (1.1 eq)
-
Triethylamine (TEA) (2.2 eq) OR Propylene Oxide (Acid Scavenger)
-
Tetrahydrofuran (THF), anhydrous
Step-by-Step Procedure:
-
Preparation: Dissolve 10 mmol of Glycine Ethyl Ester HCl in 20 mL of anhydrous THF in a round-bottom flask.
-
Activation: Add 22 mmol of Triethylamine. The solution may become cloudy due to the formation of triethylamine hydrochloride salts. Stir for 10 minutes at
(ice bath). -
Acylation: Dropwise add a solution of 11 mmol 3,5-Dinitrobenzoyl Chloride (dissolved in 10 mL THF) to the reaction mixture.
-
Critical Control Point: Maintain temperature
to prevent side reactions.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Silica; Hexane:EtOAc 1:1).
-
Workup:
-
Filter off the precipitated amine salts.
-
Evaporate the THF under reduced pressure.
-
Redissolve residue in Ethyl Acetate (50 mL).
-
Wash sequentially with: 1M HCl (
mL), Sat. ( mL), and Brine ( mL).
-
-
Isolation: Dry the organic layer over anhydrous
, filter, and evaporate to yield the crude solid. Recrystallize from Ethanol/Hexane to obtain pure Ethyl 2-[(3,5-dinitrobenzoyl)amino]acetate.
Protocol B: HPLC Analysis (Chiral & Achiral)
Method 1: Achiral Purity & Quantification (Reverse Phase)
This method utilizes the hydrophobicity of the DNB tag to retain the polar amino acid ester on a C18 column.
| Parameter | Condition |
| Column | C18 (ODS), |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% TFA |
| Gradient | 10% B to 60% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (DNB absorption max) |
| Temperature |
Method 2: Enantiomeric Separation (Normal Phase / Charge Transfer)
This method exploits the
| Parameter | Condition |
| Column | Pirkle-Type CSP (e.g., Whelk-O 1 or DNB-Phenylglycine) |
| Mobile Phase | Hexane : Isopropanol (80:20 v/v) |
| Mechanism | |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm |
Data Analysis & Interpretation
Expected Chromatographic Performance
The DNB-derivative exhibits distinct spectral and retention characteristics compared to the native amino acid ester.
| Analyte Form | UV Detectability (254 nm) | Retention (C18) | Chiral Recognition Potential |
| Native Gly-OEt | Negligible (Transparent) | Void Volume (Very Low k') | None |
| DNB-Gly-OEt | High (Strong Signal) | Moderate to High ( | High (via |
Troubleshooting Guide
-
Low Yield/Signal:
-
Cause: Hydrolysis of DNB-Cl before reaction.
-
Fix: Ensure DNB-Cl is fresh and free of Dinitrobenzoic acid (white solid vs. yellow chloride). Use strictly anhydrous THF.
-
-
Peak Tailing:
-
Cause: Residual free amine interacting with silanols.
-
Fix: Ensure the mobile phase contains an acidic modifier (0.1% TFA or Formic Acid).
-
-
Double Peaks (in achiral Glycine):
-
Cause: Rotamers (rare for glycine) or hydrolysis of the ester group.
-
Fix: Check sample pH; ensure the ethyl ester has not hydrolyzed back to the free acid (DNB-Gly-OH).
-
References
-
Pirkle, W. H., & Pochapsky, T. C. (1989). Considerations of Chiral Recognition Relevant to the Liquid Chromatographic Separation of Enantiomers. Chemical Reviews, 89(2), 347-362.
-
Sigma-Aldrich. (n.d.). (R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine Product Information. Merck/Sigma-Aldrich Technical Data.
-
Hyun, M. H., et al. (2003). Liquid Chromatographic Resolution of N-(3,5-Dinitrobenzoyl)-α-amino Acids on a New Chiral Stationary Phase. Journal of the Korean Chemical Society.
-
Smith, R. J., et al. (2000). Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride. Journal of Chromatography A.
Crystallization techniques for obtaining X-ray quality crystals of Ethyl 2-[(3,5-dinitrobenzoyl)amino]acetate.
Executive Summary
This guide details the isolation and crystallization of Ethyl 2-[(3,5-dinitrobenzoyl)amino]acetate (also known as Ethyl N-(3,5-dinitrobenzoyl)glycinate) for Single Crystal X-Ray Diffraction (SC-XRD).[1]
This molecule represents a class of electron-deficient aromatic systems widely used as precursors for Chiral Stationary Phases (CSPs) and as supramolecular synthons due to their strong
Molecular Profile & Physicochemical Properties[1][2][3][4]
Before attempting crystallization, the solubility profile must be understood to select the thermodynamic approach (cooling vs. evaporation).[1]
| Property | Description |
| IUPAC Name | Ethyl 2-[(3,5-dinitrobenzoyl)amino]acetate |
| Formula | |
| Molecular Weight | 297.22 g/mol |
| Appearance | Pale yellow to colorless crystalline solid |
| Key Functional Groups | Nitro ( |
| Solubility (High) | Acetone, Dimethylformamide (DMF), Dimethylsulfoxide (DMSO), Ethyl Acetate.[1] |
| Solubility (Moderate) | Ethanol, Methanol, Dichloromethane (DCM).[1] |
| Solubility (Low) | Hexane, Water, Diethyl Ether.[1] |
Pre-Crystallization Purity Requirements
Critical Control Point: X-ray quality crystals require >98% chemical purity.[1] Impurities, particularly unreacted 3,5-dinitrobenzoic acid or glycine ethyl ester hydrochloride, will disrupt the lattice growth, leading to twinning or microcrystalline powder.[1]
-
Purification Step: If the crude material is brownish or oily, perform a preliminary recrystallization from hot Ethanol (95%) .[1]
-
Verification: Confirm purity via
-NMR (DMSO- ) looking for the disappearance of the acid proton (>13 ppm) and sharp definition of the ethyl quartet/triplet signals.
Crystallization Protocols
Method A: Slow Evaporation from Ethyl Acetate (Primary Method)
Best for: Obtaining large, block-like crystals suitable for easy mounting.[1]
Mechanism: Ethyl acetate provides moderate solubility.[1] As the solvent evaporates, the solution becomes supersaturated.[1] The presence of the nitro groups facilitates
Protocol:
-
Dissolution: Weigh 50 mg of the compound into a 20 mL scintillation vial.
-
Solvent Addition: Add HPLC-grade Ethyl Acetate dropwise (approx. 3–5 mL) with gentle warming (40°C) until the solid just dissolves. Do not overheat.
-
Filtration: Pass the warm solution through a 0.45
m PTFE syringe filter into a clean, scratch-free vial. This removes dust nuclei that cause uncontrolled nucleation.[1] -
Evaporation: Cover the vial with Parafilm. Pierce 3–4 small holes with a needle to control the evaporation rate.[1]
-
Incubation: Place in a vibration-free environment at ambient temperature (20–25°C).
-
Harvest: Crystals should appear within 2–5 days.
Method B: Vapor Diffusion (Acetone/Hexane)
Best for: Compounds that "oil out" or are too soluble in esters.[1]
Mechanism: Acetone (Solvent) dissolves the compound; Hexane (Antisolvent) slowly diffuses into the Acetone.[1] This lowers the solubility capacity of the mixture gradually, forcing the lattice to organize slowly and reducing defects.[1]
Protocol:
-
Inner Vial: Dissolve 30 mg of compound in 1.5 mL of Acetone in a small (4 mL) vial. Ensure the solution is concentrated but not saturated.[1]
-
Outer Vessel: Place the small vial (uncapped) inside a larger jar (e.g., 20 mL) containing 5 mL of n-Hexane.
-
Sealing: Tightly cap the outer jar.
-
Equilibration: Allow to stand undisturbed for 7 days. The hexane vapors will diffuse into the acetone solution, inducing crystallization.[1]
Experimental Workflow Visualization
The following diagram illustrates the decision logic for solvent selection and the physical workflow for the described methods.
Figure 1: Decision matrix and workflow for the crystallization of dinitrobenzoyl-amino acid derivatives.
Crystal Harvesting & Troubleshooting
Harvesting Technique[1][5]
-
Inspection: Use a polarizing microscope.[1] True single crystals will extinguish (go dark) uniformly when rotated 90° under cross-polarizers.[1]
-
Mounting: Use a cryoloop with Paratone-N oil. Avoid cutting the crystal if possible, as mechanical stress can induce mosaicity (misalignment of unit cells).[1]
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| Oiling Out | Phase separation before crystallization.[1] | Solution is too concentrated or temperature dropped too fast. Switch to Method B (Diffusion) or lower the concentration. |
| Twinned Crystals | Multiple crystals growing from one point.[1] | Evaporation was too fast. Use a smaller needle for Parafilm holes or switch to a narrower vessel to reduce surface area.[1] |
| Microcrystalline Powder | Nucleation rate > Crystal growth rate.[1] | Dilute the solution by 20%. Filter the solution more rigorously to remove dust.[1] |
| No Crystals | Undersaturated solution.[1] | Allow more evaporation or move the vial to a cooler location (4°C fridge) for Method A. |
Structural Expectations & Causality
Why does this molecule crystallize well?
-
Hydrogen Bonding: The amide hydrogen (
) acts as a donor, while the carbonyl oxygen ( ) of the ester or the nitro group oxygens act as acceptors, forming infinite chains (often or motifs in graph set notation).[1] - -Stacking: The 3,5-dinitrobenzoyl group is electron-deficient.[1] In the solid state, these rings often stack parallel to electron-rich regions of neighboring molecules (or in offset face-to-face arrangements) to minimize potential energy.[1]
-
Conformation: The glycine linker is flexible, but the steric bulk of the nitro groups restricts rotation, locking the molecule into a conformation favorable for lattice packing.[1]
References
-
Saeed, S., Rashid, N., Hussain, R., & Wong, W. T. (2012). Ethyl 2-(3,5-dinitrobenzamido)benzoate.[1][2] Acta Crystallographica Section E: Structure Reports Online, 68(1), o129.[1] [Link]
-
Saeed, S., Rashid, N., Bhatti, M. H., & Wong, W. T. (2011). Ethyl 2-[3-(3,5-dinitrobenzoyl)thioureido]benzoate.[1] Acta Crystallographica Section E: Structure Reports Online, 67(5), o1120.[1] [Link]
-
NIST Chemistry WebBook. Ethyl 3,5-dinitrobenzoate. (Reference for ester solubility and nitro-group influence). [Link][1]
Sources
Application Note: Derivatization of Primary and Secondary Amines with 3,5-Dinitrobenzoyl Chloride
Executive Summary
This guide details the chemical derivatization of primary and secondary amines using 3,5-dinitrobenzoyl chloride (DNB-Cl). While historically utilized for the qualitative identification of liquid amines via crystalline "Schotten-Baumann" derivatives, modern applications focus on enhancing UV-vis detection sensitivity for High-Performance Liquid Chromatography (HPLC).
The 3,5-dinitrobenzoyl moiety serves two critical functions:
-
Crystallinity: It increases molecular weight and intermolecular forces, converting volatile oils into sharp-melting solids.
-
Chromophore Addition: The nitro groups (
) impart strong UV absorbance at 254 nm, enabling trace detection of non-chromophoric amines (e.g., aliphatic amines).
Chemical Principles & Mechanism[1][2]
The Reaction Chemistry
The reaction is a classic Nucleophilic Acyl Substitution . The amine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the acid chloride. The presence of two electron-withdrawing nitro groups at the 3- and 5-positions significantly increases the reactivity of the carbonyl center compared to standard benzoyl chloride.
Key Mechanistic Steps:
-
Nucleophilic Attack: The lone pair of the amine nitrogen attacks the carbonyl carbon.
-
Tetrahedral Intermediate: A transient intermediate forms.
-
Elimination: The chloride ion acts as a leaving group, reforming the carbonyl double bond.
-
Deprotonation: A base (NaOH, Pyridine, or Borate) neutralizes the liberated HCl to drive the equilibrium forward and prevent the amine from becoming protonated (and thus non-nucleophilic).
Reaction Pathway Diagram
Figure 1: Mechanistic flow of the Schotten-Baumann reaction between an amine and DNB-Cl.
Protocol A: Classical Qualitative Identification (Melting Point)
Purpose: To convert a liquid/volatile unknown amine into a solid derivative for identification via melting point determination. Reference Standard: Vogel’s Textbook of Practical Organic Chemistry [1].[1][2][3]
Materials
-
Reagent: 3,5-Dinitrobenzoyl chloride (pure crystalline solid).
-
Solvent: Pyridine (preferred) or 2M NaOH.
-
Wash Solution: Dilute HCl (approx 0.5 M), Sodium Carbonate solution.
Methodology
-
Reaction:
-
Mix 0.5 mL (or 0.5 g) of the unknown amine with 3 mL of dry pyridine in a small flask.
-
Expert Note: Pyridine acts as both solvent and acid scavenger. If the amine is water-soluble, you can alternatively use 10 mL of 2M NaOH, but pyridine yields cleaner products for aromatics.
-
Add 1.0 g of 3,5-dinitrobenzoyl chloride.
-
Reflux gently for 20–30 minutes. (If using NaOH, shake vigorously at room temperature for 10 mins).
-
-
Precipitation:
-
Pour the reaction mixture into 20 mL of cold water (or dilute HCl if pyridine was used, to solubilize the pyridine as a salt).
-
The derivative should precipitate as a solid.
-
-
Purification:
-
Filter the solid.[4]
-
Critical Wash: Wash the solid with 2% sodium carbonate solution. Why? This removes any hydrolyzed reagent (3,5-dinitrobenzoic acid), which would otherwise contaminate the melting point.
-
Recrystallize from ethanol or aqueous ethanol.
-
-
Analysis:
-
Dry completely and measure the melting point. Compare against standard tables (see Section 5).
-
Protocol B: Pre-Column Derivatization for HPLC
Purpose: Trace quantification of aliphatic amines in biological or pharmaceutical samples. Detection: UV at 254 nm.
Reagents & Preparation
-
Derivatizing Solution: 10 mg/mL 3,5-Dinitrobenzoyl chloride in HPLC-grade Acetonitrile (ACN). Prepare fresh daily.
-
Buffer (Base): 0.2 M Borate buffer (pH 8.5 – 9.0).
-
Quenching Solution: 10% Ammonia or 1M HCl (depending on column stability).
HPLC Workflow Diagram
Figure 2: Step-by-step workflow for pre-column derivatization.
Detailed Methodology
-
Sample Mix: In a 1.5 mL amber vial, combine 100 µL of amine sample (aqueous or methanolic) with 100 µL of Borate Buffer (pH 9.0).
-
Derivatization: Add 200 µL of the DNB-Cl solution. Cap and vortex.[4]
-
Incubation: Heat at 60°C for 10–15 minutes.
-
Expert Insight: While many acyl chlorides react at room temperature, mild heating ensures sterically hindered secondary amines react completely.
-
-
Quenching: Add 50 µL of dilute HCl to stop the reaction and neutralize the pH before injection.
-
Warning: Ensure the final pH is compatible with your HPLC column (usually pH 2–8).
-
-
Separation: Inject 10 µL onto a C18 Reverse Phase column.
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.[4] The DNB derivatives are hydrophobic and will elute later than the reagent hydrolysis peaks.
-
Data Analysis & Reference Tables
Melting Point Reference (Qualitative)
Use this table to identify unknown amines based on the derivative formed in Protocol A.
| Amine Class | Specific Amine | Derivative Melting Point (°C) |
| Primary (Aliphatic) | Methylamine | 152 |
| Ethylamine | 123 | |
| n-Propylamine | 89 | |
| n-Butylamine | 64 | |
| Secondary (Aliphatic) | Diethylamine | 81 |
| Dimethylamine | 154 | |
| Aromatic | Aniline | 177 |
| Benzylamine | 183 |
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield (HPLC) | Hydrolysis of DNB-Cl | Ensure ACN is dry. Do not store DNB-Cl solution; prepare fresh. |
| Interfering Peaks | DNB-OH (Acid form) | The reagent hydrolyzes to 3,5-dinitrobenzoic acid. Adjust HPLC gradient to separate this early-eluting peak from your analyte. |
| Oiling out (Protocol A) | Impure derivative | Recrystallize immediately. Ensure vigorous stirring during the initial reaction. |
| Column Clogging | Precipitate in vial | Filter sample through 0.2 µm PTFE filter before injection. |
References
-
Vogel, A.I. , Textbook of Practical Organic Chemistry, 5th Edition.[1][3] Longman Scientific & Technical, 1989.
-
Smith, R.M. , "Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride." Journal of Chromatography A, 2000.[5]
-
Sigma-Aldrich , "3,5-Dinitrobenzoyl chloride Product Specification & Safety Data."
Sources
- 1. Vogel's Textbook of Practical Organic Chemistry, 5th Edition - Vogel, Arthur Israel: 9780470214145 - AbeBooks [abebooks.com]
- 2. Vogel's Textbook of Practical Organic Chemistry by A.I. Vogel | Goodreads [goodreads.com]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ethyl 2-[(3,5-dinitrobenzoyl)amino]acetate Synthesis
Case ID: SYN-35DN-GLY-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)
Mission Statement
You are experiencing suboptimal yields in the synthesis of Ethyl 2-[(3,5-dinitrobenzoyl)amino]acetate . This guide moves beyond basic textbook procedures to address the specific electronic and physical properties of the 3,5-dinitrobenzoyl moiety. This electron-deficient system presents unique challenges regarding hydrolysis sensitivity and nucleophilic attack.
This support module provides a validated "Gold Standard" protocol, a mechanistic breakdown of failure points, and a troubleshooting decision tree.
Module 1: The Reaction Landscape (Theory & Mechanism)
To fix the yield, we must understand the "Yield Killers" specific to this molecule.
The Core Mechanism
The reaction is a nucleophilic acyl substitution (Amide Coupling) between Glycine Ethyl Ester (nucleophile) and 3,5-Dinitrobenzoyl Chloride (electrophile).
Why This Synthesis Fails (The 3 Pillars of Failure)
| Failure Mode | Mechanistic Cause | The Symptom |
| 1. Hyper-Reactivity | The two | The acid chloride hydrolyzes with trace moisture in seconds, faster than standard benzoyl chloride. |
| 2. Meisenheimer Complexes | The electron-deficient aromatic ring is susceptible to nucleophilic attack on the ring itself (not just the carbonyl) by strong bases or amines. | Deep red/purple coloration of the reaction mixture; formation of non-product impurities. |
| 3. pH Mismanagement | Glycine ethyl ester is supplied as a hydrochloride salt ( | If the base is insufficient, the amine remains dormant. If the base is too strong/excessive, it attacks the ester or the ring. |
Module 2: The "Gold Standard" Protocol
Do not deviate from this baseline before attempting optimization. This protocol minimizes hydrolysis and side reactions.
Reagents & Stoichiometry
-
Substrate A: Glycine Ethyl Ester Hydrochloride (1.0 equiv)
-
Reagent B: 3,5-Dinitrobenzoyl Chloride (1.05 equiv)
-
Base: Triethylamine (TEA) (2.2 equiv) [Critical: 1.0 eq to free the amine, 1.0 eq to scavenge HCl, 0.2 eq excess]
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology
-
The Deprotonation Phase (0°C):
-
Suspend Glycine Ethyl Ester HCl (10 mmol) in anhydrous DCM (30 mL).
-
Cool to 0°C (Ice/Water bath).
-
Add TEA (22 mmol) dropwise. Observation: The solution will clear as the free amine forms, and TEA-HCl salts may precipitate slightly. Stir for 15 mins.
-
-
The Controlled Addition (0°C):
-
Dissolve 3,5-Dinitrobenzoyl Chloride (10.5 mmol) in DCM (10 mL).
-
CRITICAL: Add the acid chloride solution to the amine mixture dropwise over 20–30 minutes.
-
Why? High concentration of acid chloride + exothermic heat = Hydrolysis or Dimerization. Keep it cold and dilute.
-
-
The Reaction (RT):
-
Allow the mixture to warm to Room Temperature (RT) naturally.
-
Stir for 3–4 hours. Monitor via TLC (50:50 EtOAc/Hexane).
-
-
The Quench & Workup (The "Yield Saver"):
-
Wash 1: Dilute HCl (1M) – Removes unreacted amine and TEA.
-
Wash 2: Sat.
– Removes hydrolyzed 3,5-dinitrobenzoic acid (major impurity). -
Wash 3: Brine – Drying.
-
Dry organic layer over
, filter, and evaporate.
-
-
Purification:
-
Recrystallize from Ethanol/Water (9:1) .
-
Target Appearance: Pale yellow/cream needles.
-
Module 3: Troubleshooting Hub (FAQ)
Category A: Low Yield (<40%)
Q: I followed the protocol, but my mass recovery is very low.
-
Diagnosis: Likely Hydrolysis . The 3,5-dinitrobenzoyl chloride turned into 3,5-dinitrobenzoic acid before it could react.
-
Fix:
-
Check your Acid Chloride quality. If the reagent bottle has crusty white solids around the cap, it has hydrolyzed. Recrystallize the acid chloride from hexane or thionyl chloride before use.
-
Switch Order: If using Schotten-Baumann (aqueous) conditions, switch to the anhydrous DCM method above.
Q: The product stays in the aqueous layer.
-
Diagnosis: Polarity mismatch.
-
Fix: The product contains both nitro groups and an ester, making it moderately polar. If your yield is low, re-extract the aqueous washings with Ethyl Acetate (more polar than DCM) to recover lost product.
Category B: Impurity Profile
Q: My reaction mixture turned deep red/purple.
-
Diagnosis: Meisenheimer Complex formation.
-
Fix: You likely used a base that is too strong (like NaOH) or added the reagents too fast, creating high local concentrations. Stick to TEA or DIPEA (Hunig's Base) and keep the temperature at 0°C during addition.
Q: NMR shows a doublet of doublets around 8.9–9.2 ppm but no ethyl group.
-
Diagnosis: You have isolated 3,5-dinitrobenzoic acid .[1]
-
Fix: Your bicarbonate wash was insufficient. Dissolve the crude solid in EtOAc and wash vigorously with 1M NaOH (cold) to pull the acid out, then re-isolate the organic layer.
Category C: Physical State
Q: The product is an oil, not a solid.
-
Diagnosis: Solvent entrapment or "Oiling Out" due to impurities.
-
Fix:
-
Add a seed crystal if available.[2]
-
Triturate (grind) the oil with cold Hexane or Diethyl Ether . This removes non-polar impurities and induces crystallization.
-
Evaporate strictly under high vacuum to remove trapped DCM.
-
Module 4: Visualization & Logic
Workflow Visualization
The following diagram outlines the critical path for synthesis and purification.
Figure 1: Critical path workflow for the synthesis, highlighting temperature control points.
Troubleshooting Logic Tree
Use this decision tree to diagnose yield issues based on experimental observations.
Figure 2: Diagnostic decision tree for common synthesis failures.
References
-
Organic Syntheses , Coll. Vol. 4, p.424 (1963); Vol. 39, p.16 (1959). Glycine ethyl ester hydrochloride preparation and handling.[3][4][5]Link
- Vogel, A.I., Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. General procedures for Schotten-Baumann and amide coupling reactions.
-
National Institute of Standards and Technology (NIST) . 3,5-Dinitrobenzoyl chloride properties and reactivity data.Link
-
PubChem Compound Summary . N-(3,5-Dinitrobenzoyl)glycine ethyl ester.[6]Link
-
BenchChem Protocols . General protocols for amino acid ester coupling.[3]Link
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3,5-dinitrobenzoyl chloride and glycine ethyl ester before handling. 3,5-dinitro compounds can be potentially explosive if distilled to dryness.
Sources
- 1. scribd.com [scribd.com]
- 2. EP2352721B1 - Novel process for the preparation of amino acid derivatives - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Glycine ethyl ester hydrochloride: Synthesis and Applications_Chemicalbook [chemicalbook.com]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Optimization for Dinitrobenzoyl (DNB) Amino Acids
Current Status: Operational Topic: Separation of 3,5-Dinitrobenzoyl (DNB) Amino Acid Derivatives Primary Application: Chiral Resolution via Pirkle-Type Stationary Phases Support Tier: Level 3 (Senior Application Scientist)
Core Concept & Mechanism
User Query: Why do we derivatize amino acids with DNB, and how does the separation work?
Technical Insight: Separating native amino acids is difficult due to their polarity and lack of strong UV chromophores. Derivatization with 3,5-dinitrobenzoyl chloride (DNB-Cl) serves two critical functions:
-
Detection: It introduces a strong chromophore (UV 254 nm).
-
Chiral Recognition: It adds a
-electron deficient ring (the dinitrobenzoyl group), acting as a -acceptor .
This allows for separation on Pirkle-Concept Chiral Stationary Phases (CSPs) (e.g., Whelk-O 1, Pirkle 1-J), which contain a
Interaction Mechanism Diagram
Figure 1: The molecular recognition mechanism.[1] The DNB derivative (Acceptor) and CSP (Donor) form a transient complex driven by electronic and steric factors.
Standard Operating Procedures (SOP)
User Query: What are the starting conditions for a new DNB-amino acid separation method?
Protocol:
For DNB derivatives, Normal Phase (NP) chromatography is the industry standard because non-polar solvents (Hexane) promote the hydrogen bonding and
Recommended Screening Conditions[2]
| Parameter | Standard Setting | Rationale |
| Mobile Phase A | n-Hexane (or Heptane) | Non-polar carrier; promotes polar interactions. |
| Mobile Phase B | Isopropanol (IPA) or Ethanol | Polar modifier; competes for H-bonding sites. |
| Additive | 0.1% - 0.5% Acetic Acid or TFA | Critical: Suppresses ionization of the free carboxylic acid group on the amino acid. |
| Ratio (A:B) | 80:20 or 90:10 (Isocratic) | Start weak to ensure retention. |
| Flow Rate | 1.0 - 1.5 mL/min | Standard for 4.6mm ID columns. |
| Temperature | 25°C (Ambient) | Lower temperatures often improve chiral resolution (enthalpy driven). |
| Detection | UV 254 nm | Max absorbance of the DNB moiety. |
Troubleshooting & Optimization (FAQs)
Issue 1: Poor Resolution (Peaks Co-eluting)
Q: My enantiomers are not separating (
A: Resolution on Pirkle phases is heavily dependent on the "fit" of the solvated analyte into the chiral cleft.
-
Change the Modifier: Switch from IPA to Ethanol or Methanol .
-
Why: IPA is bulky and forms strong hydrogen bonds. Ethanol is smaller and may allow the analyte to sit "deeper" into the stationary phase interaction sites, altering selectivity (
).
-
-
Lower the Temperature: Reduce column oven to 10°C - 15°C.
-
Why: Chiral recognition is often enthalpy-driven (
). Lowering temperature increases the difference in interaction energy between the two enantiomers, often drastically improving separation factors [1].
-
-
Reduce Modifier Strength: Move from 20% IPA to 5% or 10% IPA. Lower polarity increases retention (
), giving the CSP more opportunity to discriminate between isomers.
Issue 2: Severe Peak Tailing
Q: The peaks are asymmetrical (Tailing Factor > 1.5). Is the column dead?
A: Likely not. Tailing in DNB-amino acids is usually chemical, not physical.
-
Acid Suppression: Ensure your mobile phase contains 0.1% Acetic Acid or Trifluoroacetic Acid (TFA) .
-
Causality: The DNB-amino acid has a free carboxylic acid. Without a mobile phase acid, it exists in equilibrium between neutral and ionized states, causing band broadening. The acid additive forces it into a single (neutral) protonation state [2].
-
-
Silanol Activity: If using an older column, residual silanols on the silica support may bind the amide nitrogen. Increasing the ionic strength (or acid concentration) blocks these sites [3].
Issue 3: Retention Time Drift
Q: My retention times are shifting throughout the day.
A: This is a classic Normal Phase issue.
-
Water Control: Normal phase solvents (Hexane/IPA) are hygroscopic. Even 50 ppm of water absorbed from the air can deactivate the silica surface, shortening retention times.
-
Fix: Use a "dry solvent" protocol or keep a drying tube on solvent reservoirs.
-
-
Thermal Equilibrium: Pirkle columns are sensitive to temperature. Ensure the column is thermostatted, not just left at "ambient" room temperature which fluctuates.
Optimization Workflow
Use this decision tree to guide your method development process.
Figure 2: Step-by-step logic for optimizing resolution and peak shape.
References
-
Wolf, C., & Pirkle, W. H. (2006). Origin of the Enantioselectivity of Pirkle-Type Chiral Stationary Phases. Journal of Chromatography A.
-
Snyder, L. R., & Dolan, J. W. (2018). LC Troubleshooting: All of My Peaks are Tailing!. LCGC International.
-
Phenomenex Technical Guide. (2023). Chiral HPLC Separations: Pirkle-Concept Columns.
-
Regis Technologies. (2024). Whelk-O 1 Method Development Guide.
Sources
Addressing the stability issues of Ethyl 2-[(3,5-dinitrobenzoyl)amino]acetate solutions
Product Category: Amino Acid Derivatives / Supramolecular Reagents Target Molecule: Ethyl 2-[(3,5-dinitrobenzoyl)amino]acetate (also known as N-(3,5-dinitrobenzoyl)glycine ethyl ester) Document ID: TS-DNB-GLY-001 Last Updated: February 16, 2026
Executive Summary
Ethyl 2-[(3,5-dinitrobenzoyl)amino]acetate is a specialized derivative used frequently in charge-transfer complex studies and peptide synthesis. While the amide linkage provides structural rigidity, the ethyl ester moiety is kinetically labile , particularly due to the electron-withdrawing influence of the 3,5-dinitrobenzoyl group.
Critical Stability Warning: This compound exhibits accelerated ester hydrolysis under basic conditions (pH > 8.0) and is prone to charge-transfer coloration in the presence of electron-rich solvents or impurities.
Module 1: Solubility & Reconstitution
Q: Why is the compound not dissolving in my aqueous buffer?
A: The molecule is predominantly hydrophobic. The aromatic dinitrobenzoyl ring and the ethyl ester cap mask the polar amide bond, resulting in poor aqueous solubility.
-
The Fix: You must use a "co-solvent" approach.
-
Dissolve the solid first in a water-miscible organic solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) are preferred. Ethanol is a secondary choice but may participate in transesterification if not anhydrous.
-
Dilute this stock solution slowly into your aqueous buffer while vortexing.
-
Limit: Keep the final organic solvent concentration < 1-5% (v/v) to prevent precipitation.
-
Q: My solution turned bright yellow/orange immediately upon dissolution. Is it degraded?
A: Not necessarily. This is a classic "false positive" for degradation.
-
Mechanism: The 3,5-dinitrobenzoyl group is a potent electron acceptor (pi-acid). If your solvent contains electron donors (e.g., free amines, certain buffers like Tris or HEPES, or even impurities in lower-grade DMF), a Charge-Transfer (CT) Complex forms.
-
Diagnostic:
-
If the yellow color appears in pure HPLC-grade acetonitrile or water , it may indicate degradation (liberation of 3,5-dinitrobenzoic acid).
-
If it appears only in amine-containing buffers (Tris) , it is likely a reversible CT complex.
-
-
Recommendation: Use Phosphate or Acetate buffers to avoid donor-acceptor interactions.
Module 2: Chemical Stability & Hydrolysis
Q: What is the safe pH range for this compound?
A: The safe window is narrow: pH 4.0 – 6.5 .
-
The Risk (High pH): The electron-withdrawing nitro groups make the carbonyl carbons highly electrophilic. In the presence of hydroxide ions (pH > 8), saponification (ester hydrolysis) occurs rapidly—often within minutes.
-
The Risk (Low pH): While more stable than in base, strong acids (pH < 2) will eventually hydrolyze the ester and potentially the amide bond over time.
Q: Can I store the solution at room temperature?
A: No.
-
Solid State: Stable at Room Temperature (RT) if desiccated and dark.
-
Solution State: Hydrolysis is entropy-driven.
-
4°C: Stable for 24–48 hours in neutral buffer.
-
-20°C: Recommended for stock solutions (in DMSO/DMF only). Do not freeze aqueous dilutions as freeze-thaw cycles precipitate the compound.
-
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Precipitation upon dilution | "Crash-out" effect; aqueous buffer added too fast. | Dissolve in 100% DMSO first. Add buffer to the DMSO dropwise with vortexing. |
| Solution turns yellow/red | 1. Hydrolysis (release of dinitrobenzoate).2. Charge-transfer complex with buffer. | 1. Check pH; if >7, acidify immediately.2. Switch from Tris/HEPES to PBS or Citrate buffer. |
| Loss of product peak (HPLC) | Ester hydrolysis. | Verify pH is < 7.[1] Avoid protic solvents (MeOH/EtOH) for long-term storage (transesterification risk). |
| Extra peaks in NMR | Transesterification (e.g., Ethyl | Do not dissolve in Methanol. Use Deuterated DMSO or Chloroform. |
Visualizing the Instability Pathways
The following diagram illustrates the two primary degradation routes: Hydrolysis (irreversible) and Charge-Transfer (reversible).
Figure 1: Degradation vs. Interaction pathways. Note that Hydrolysis is destructive, while Charge-Transfer is often reversible but interferes with optical assays.
Standardized Protocols
Protocol A: Preparation of Stable Stock Solution (10 mM)
Use this protocol to ensure maximum shelf-life.
-
Weighing: Weigh 29.7 mg of Ethyl 2-[(3,5-dinitrobenzoyl)amino]acetate (MW ≈ 297.22 g/mol ).
-
Solvent Choice: Add 10.0 mL of anhydrous DMSO (dimethyl sulfoxide).
-
Why DMSO? It prevents hydrolysis better than alcohols and solubilizes the aromatic rings effectively.
-
-
Dissolution: Vortex for 30 seconds. The solution should be clear and colorless (or very faint yellow).
-
Aliquot & Store: Dispense into amber glass vials (200 µL aliquots). Flush with nitrogen/argon if available. Store at -20°C .
Protocol B: Rapid Stability Check (TLC)
Use this to verify integrity before critical experiments.
-
Stationary Phase: Silica Gel 60 F254 plates.
-
Mobile Phase: Ethyl Acetate : Hexane (1 : 1 v/v).
-
Spotting: Spot 2 µL of your solution alongside a reference standard.
-
Visualization: Observe under UV light (254 nm).
-
Intact Ester: Rf ≈ 0.6 – 0.7 (Moves higher due to ethyl group).
-
Hydrolyzed Acid: Rf < 0.2 (Stays near baseline due to carboxylic acid polarity).
-
Color Test: Spray with dilute NaOH. The spots may turn transiently colored due to Meisenheimer complex formation (characteristic of polynitro aromatics).
-
References
-
Saunders, B. C. (1934).[2] The identification of amino-acids by means of 3:5-dinitrobenzoyl chloride. Biochemical Journal, 28(2), 580–586.
-
Town, B. W. (1941). The 3:5-dinitrobenzoyl derivatives of the amino-acids and their use in separating the isomers of leucine and valine. Biochemical Journal, 35(4), 578–587.
-
El-Mossalamy, E. H. (2004).[3] Charge-transfer complexes of phenylephrine with nitrobenzene derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(5), 1161-1167.
-
Shiraki, K., et al. (2005).[1] Amino Acid esters prevent thermal inactivation and aggregation of lysozyme.[1] Biotechnology Progress, 21(2), 640-643.[1]
Sources
- 1. Amino Acid esters prevent thermal inactivation and aggregation of lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The preparation of 3:5-dinitrobenzoic acid and 3:5-dinitrobenzoyl chloride: Observations on the acylation of amino-acids by means of 3:5-dinitrobenzoyl chloride and certain other acid chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Charge-transfer complexes of phenylephrine with nitrobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Resolution RP-HPLC for Ethyl 2-[(3,5-dinitrobenzoyl)amino]acetate
The Analyte & Separation Mechanism
To resolve Ethyl 2-[(3,5-dinitrobenzoyl)amino]acetate (EDNBA) effectively, one must understand its interaction physics. This molecule is not merely a hydrophobic solute; it is a strong pi-acceptor with hydrogen-bonding capability.
-
The DNB Group (3,5-dinitrobenzoyl): The two nitro groups are strong electron-withdrawing groups (EWG), making the benzene ring electron-deficient (pi-acidic).
-
The Amide Linkage: Provides a site for hydrogen bonding and potential silanol interaction (causing tailing).
-
The Ethyl Ester: Adds hydrophobicity but is susceptible to hydrolysis, creating a "ghost peak" of the free acid form.
Scientific Insight: Standard C18 columns rely solely on hydrophobic subtraction. For EDNBA, this often leads to poor selectivity against impurities. Pi-Pi (π-π) chromatography is the superior mechanism here. By using a Phenyl-Hexyl or Biphenyl stationary phase, you exploit the electron-donor/acceptor relationship between the stationary phase and the DNB group.
Interaction Mechanism Diagram
The following diagram illustrates the competing interactions that dictate resolution and peak shape.
Figure 1: Mechanistic comparison of stationary phase interactions. Note that Methanol is preferred for Phenyl phases to preserve pi-pi selectivity.
Method Development Strategy
Critical Process Parameters (CPP)
The following parameters are non-negotiable for achieving baseline resolution (Rs > 2.0) and symmetry (Tf < 1.2).
| Parameter | Recommendation | Technical Rationale |
| Stationary Phase | Phenyl-Hexyl or Biphenyl | The electron-rich phenyl ring in the column interacts with the electron-deficient DNB group of the analyte, providing orthogonal selectivity to C18. |
| Organic Modifier | Methanol (MeOH) | Acetonitrile contains pi-electrons (C≡N triple bond) that interfere with the analyte-column pi-pi interaction. MeOH allows the unique selectivity to function. |
| Aqueous Buffer | 0.1% Formic Acid or 20mM Ammonium Acetate (pH 3.0) | Low pH suppresses the ionization of residual silanols on the silica support, preventing the amide group from "sticking" (tailing). |
| Temperature | 30°C - 35°C | Slightly elevated temperature reduces mobile phase viscosity (crucial for MeOH) and improves mass transfer kinetics. |
Validated Gradient Protocol (Start Point)
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm (DNB absorption maximum).
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40 | Injection |
| 15.0 | 80 | Linear Gradient |
| 15.1 | 40 | Re-equilibration |
| 20.0 | 40 | Stop |
Troubleshooting Matrix (FAQs)
Q1: I am seeing significant peak tailing (Tailing Factor > 1.5). How do I fix this?
Diagnosis: Secondary interactions.[1] The amide nitrogen in EDNBA is interacting with ionized silanols on the silica surface. Solution:
-
Lower the pH: Ensure your aqueous mobile phase is pH 3.0 or lower.[1] This protonates the silanols (Si-O⁻ → Si-OH), rendering them neutral.
-
Increase Ionic Strength: Switch from 0.1% Formic Acid to 20mM Ammonium Formate (pH 3.0) . The ammonium ions effectively "mask" the silanols.
-
Check Column Age: Older columns lose their end-capping. If the column has >500 injections, replace it.
Q2: I have a "ghost peak" eluting just before my main peak.
Diagnosis: Hydrolysis. The ethyl ester moiety is susceptible to hydrolysis, converting EDNBA into its free acid form: 2-[(3,5-dinitrobenzoyl)amino]acetic acid. Solution:
-
Check Sample Diluent: Do not store the sample in 100% water or high-pH buffers. Dissolve in 50:50 Methanol/Water.
-
Verify Stability: Inject the sample immediately after preparation.
-
Identification: The free acid is more polar than the ester, so it will elute earlier in Reverse Phase.
Q3: My resolution is poor (Rs < 1.5) despite using a C18 column.
Diagnosis: Lack of selectivity. C18 separates based on hydrophobicity. Impurities (like the free acid or synthesis byproducts) often have similar hydrophobicity to the main peak. Solution:
-
Switch to Phenyl-Hexyl: As detailed in Section 1, this introduces pi-pi interaction selectivity.
-
Switch Solvent: If you are using Acetonitrile, switch to Methanol.[1] Acetonitrile suppresses the pi-pi mechanism.
Advanced Optimization Logic
Use this decision tree to guide your optimization process if the standard protocol fails.
Figure 2: Logic flow for systematic troubleshooting of EDNBA separation.
References
-
Restek Corporation. (2018). LC Troubleshooting: All of My Peaks are Tailing! What Should I Do? (Discusses silanol interactions with basic/amide compounds). [Link]
-
Element Lab Solutions. Phenyl Stationary Phases for HPLC. (Detailed explanation of pi-pi interactions and the "Methanol Effect" for nitro-aromatics). [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. (Standard guidelines for USP tailing factors and column voiding). [Link]
Sources
Managing moisture sensitivity of 3,5-dinitrobenzoyl chloride during synthesis.
Technical Support Center: 3,5-Dinitrobenzoyl Chloride
A Guide to Managing Moisture Sensitivity During Synthesis and Handling
Welcome to the technical support guide for 3,5-dinitrobenzoyl chloride (DNBC). As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with practical, in-depth guidance on a critical aspect of working with DNBC: its acute sensitivity to moisture. This document moves beyond simple protocols to explain the underlying chemistry, helping you anticipate, troubleshoot, and solve common challenges encountered during synthesis and application.
Frequently Asked Questions (FAQs)
Q1: Why is 3,5-dinitrobenzoyl chloride so sensitive to moisture?
A1: The high reactivity of 3,5-dinitrobenzoyl chloride stems from the acyl chloride functional group (-COCl). The carbonyl carbon is highly electrophilic (electron-deficient) because it is bonded to two strongly electronegative atoms: oxygen and chlorine[1][2]. This makes it an attractive target for nucleophiles, such as the lone pair of electrons on the oxygen atom in water[1][3]. The presence of two electron-withdrawing nitro groups (-NO₂) on the benzene ring further intensifies the positive charge on the carbonyl carbon, making DNBC even more susceptible to nucleophilic attack than other acyl chlorides. This reaction, known as hydrolysis, rapidly and irreversibly converts the acyl chloride into the corresponding carboxylic acid (3,5-dinitrobenzoic acid) and hydrochloric acid (HCl), compromising the purity and yield of your desired product[3][4].
Q2: What are the immediate signs of moisture contamination in my DNBC sample?
A2: The most common signs include:
-
Physical Appearance: The product may appear as a sticky or clumpy solid rather than fine, free-flowing yellow-brown crystals[5].
-
Fuming: In the presence of moist air, you may observe white fumes of HCl gas being liberated as the hydrolysis reaction occurs[6][7].
-
Reduced Melting Point: Pure 3,5-dinitrobenzoyl chloride has a sharp melting point of approximately 68-69°C[5][8]. Contamination with 3,5-dinitrobenzoic acid (m.p. ~205°C) will result in a depressed and broader melting point range.
-
Analytical Inconsistencies: Spectroscopic analysis, such as IR or NMR, can reveal the presence of the carboxylic acid impurity[9]. For instance, IR spectroscopy would show a broad O-H stretch characteristic of a carboxylic acid.
Q3: I received commercial DNBC. How can I ensure it is pure and dry before use?
A3: Even commercially supplied DNBC can be contaminated with its hydrolysis product, 3,5-dinitrobenzoic acid[10]. To ensure high purity, a common procedure is to reflux the commercial-grade DNBC with thionyl chloride (SOCl₂) in an anhydrous solvent like benzene or toluene[10][11]. This process converts any residual carboxylic acid back into the desired acyl chloride. After refluxing, the solvent and excess thionyl chloride are removed under vacuum. The purified product should then be stored in a vacuum desiccator over drying agents like phosphorus pentoxide (P₄O₁₀) and potassium hydroxide (KOH)[10].
Visualizing the Problem: The Hydrolysis Pathway
The following diagram illustrates the nucleophilic addition-elimination mechanism by which water degrades 3,5-dinitrobenzoyl chloride. Understanding this pathway is key to preventing it.
Caption: Mechanism of moisture-induced degradation of DNBC.
Troubleshooting Guide for DNBC Synthesis
The most common method for synthesizing 3,5-dinitrobenzoyl chloride is by reacting 3,5-dinitrobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅)[8][12]. The table below addresses common issues encountered during this process.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low or No Yield of Product | 1. Moisture Contamination: Reagents, solvents, or glassware were not rigorously dried. This leads to the hydrolysis of the product back to the starting material[5][13].2. Incomplete Reaction: Insufficient reaction time or temperature. | 1. Implement Anhydrous Technique: Flame-dry all glassware under vacuum or in an oven. Use freshly distilled, anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon)[10].2. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting carboxylic acid. If the reaction stalls, consider extending the reflux time[11]. |
| Product is a Sticky Oil or Gummy Solid, Not Crystalline | 1. Presence of HCl: Trapped hydrochloric acid, a byproduct of the reaction, can interfere with crystallization.2. Residual Solvent: Incomplete removal of the reaction solvent (e.g., toluene) or excess thionyl chloride. | 1. Remove Volatiles Under Vacuum: After the reaction, ensure thorough removal of all volatile components, including HCl and excess SOCl₂, using a rotary evaporator[11].2. Purify by Recrystallization: Dissolve the crude product in a minimal amount of hot, dry carbon tetrachloride or petroleum ether and allow it to cool slowly to form pure crystals[5]. |
| Reaction is Violently Exothermic or Uncontrolled | 1. Incorrect Order of Addition: Adding water or other nucleophiles directly to the acyl chloride can cause a violent reaction[6][14].2. Reagent Purity: Use of old or degraded chlorinating agents. | 1. Controlled Addition: Always add the chlorinating agent slowly to the carboxylic acid. For quenching, slowly add the reaction mixture to ice-cold water, never the other way around[12][14].2. Use Fresh Reagents: Ensure the thionyl chloride or PCl₅ is of high purity and has been stored correctly to prevent degradation. |
Best Practices & Protocols
Protocol: Synthesis of 3,5-Dinitrobenzoyl Chloride via Thionyl Chloride
This protocol is a standard laboratory-scale procedure. All operations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, splash goggles, and a lab coat[15].
1. Preparation (Anhydrous Conditions are CRITICAL) a. Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under vacuum. Allow it to cool to room temperature under a stream of dry nitrogen or argon. b. Equip the condenser with a drying tube containing calcium chloride or another suitable desiccant.
2. Reaction Setup a. To the flask, add 3,5-dinitrobenzoic acid (1 equivalent) and a dry, inert solvent such as toluene (approx. 2 mL per gram of acid)[11]. b. Slowly add thionyl chloride (SOCl₂) (2 equivalents) to the suspension via a dropping funnel over 10-15 minutes[11]. The reaction may produce gas (SO₂ and HCl), so controlled addition is important.
3. Execution a. Heat the mixture to reflux and maintain for 2-8 hours[11]. The progress of the reaction can be monitored by observing the dissolution of the solid starting material and by TLC analysis until the starting acid is no longer visible.
4. Workup and Isolation a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator[11]. c. The resulting crude solid can be purified by distillation under reduced pressure or by recrystallization from an anhydrous solvent like carbon tetrachloride or petroleum ether[5][11].
5. Storage a. The purified 3,5-dinitrobenzoyl chloride is a yellow to beige crystalline solid[5]. b. It must be stored in a tightly sealed container, preferably under an inert atmosphere, and refrigerated (2-8°C) to minimize degradation[5][16][17]. Store in a designated corrosives and moisture-free area[13][15].
Workflow for Moisture-Sensitive Synthesis
The following diagram outlines the critical stages for a successful synthesis, highlighting where moisture control is paramount.
Caption: Key stages emphasizing moisture control during DNBC synthesis.
References
- Apollo Scientific.
- CymitQuimica.CAS 99-33-2: 3,5-Dinitrobenzoyl chloride.
- Acros Organics.Material Safety Data Sheet - 3,5-Dinitrobenzoyl chloride (2013).
- J.T. Baker.
- Fisher Scientific.SAFETY DATA SHEET - 3,5-Dinitrobenzoyl chloride (2010).
- Sparkl.Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides.
- TCI Chemicals.SAFETY DATA SHEET - 3,5-Dinitrobenzoyl Chloride (2025).
- Alfa Aesar.SAFETY DATA SHEET - 3,5-Dinitrobenzoyl chloride (2010).
- ChemicalBook.3,5-Dinitrobenzoyl chloride | 99-33-2.
- Hangzhou Runli Chemical Co., Ltd.
- Sigma-Aldrich.SAFETY DATA SHEET - 3,5-Dinitrobenzoyl chloride (2025).
- Wikipedia.3,5-Dinitrobenzoyl chloride.
- New Jersey Department of Health.Hazardous Substance Fact Sheet - Acetyl Chloride.
- Spectrum Chemical.3,5-Dinitrobenzoyl Chloride.
- Hans Shodh Sudha.
- Organic Syntheses.3,5-dinitrobenzaldehyde Procedure.
- ChemicalBook.3,5-Dinitrobenzoyl chloride synthesis.
- Save My Exams.A Level Chemistry Revision Notes - Acyl Chlorides.
- Justin Chua.Acyl chlorides | Hydrolysis and distinguishing tests | A Level H2 Chem. (2022).
- Chemrevise.Acyl Chlorides and Acid Anhydrides.
- Doc Brown's Chemistry.10.7 The hydrolysis of an acid/acyl chloride reaction mechanism.
Sources
- 1. youtube.com [youtube.com]
- 2. hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
- 3. savemyexams.com [savemyexams.com]
- 4. chemrevise.org [chemrevise.org]
- 5. 3,5-Dinitrobenzoyl chloride | 99-33-2 [chemicalbook.com]
- 6. [Chemical Engineering Knowledge]: Preparation and Precautions of Acid Chlorides-Cangzhou Runliqing Chemical Fine Chemical Intermediates Expert [en.rlqhg.com]
- 7. nj.gov [nj.gov]
- 8. 3,5-Dinitrobenzoyl chloride - Wikipedia [en.wikipedia.org]
- 9. Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 3,5-Dinitrobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 12. hansshodhsudha.com [hansshodhsudha.com]
- 13. fishersci.com [fishersci.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. southwest.tn.edu [southwest.tn.edu]
- 16. tagis.dep.wv.gov [tagis.dep.wv.gov]
- 17. spectrumchemical.com [spectrumchemical.com]
Validation & Comparative
Comparison of 3,5-dinitrobenzoyl chloride with other derivatization reagents like dansyl chloride.
Executive Summary: The Strategic Choice
In the analysis of non-chromophoric nucleophiles—specifically alcohols, amines, and phenols—the choice between 3,5-Dinitrobenzoyl Chloride (DNBC) and Dansyl Chloride (DNS-Cl) is rarely arbitrary. It is a strategic decision dictated by the required limit of detection (LOD) and the available instrumentation.
-
Select DNBC when your primary detection mode is UV-Vis and you require a robust, cost-effective tag for high-concentration analytes (µg/mL range). It is particularly superior for derivatizing sterically hindered alcohols which are often refractory to sulfonyl chlorides.
-
Select Dansyl Chloride when you require Fluorescence detection for trace-level analysis (ng/mL to pg/mL range). It is the gold standard for biogenic amines and amino acids but suffers from longer reaction times and fluorescent background interference.
Mechanistic Deep Dive
3,5-Dinitrobenzoyl Chloride (DNBC)
Chemistry: Acyl Nucleophilic Substitution.[1] DNBC acts as a "hard" electrophile. The presence of two electron-withdrawing nitro groups at the 3 and 5 positions makes the carbonyl carbon highly electrophilic.
-
Target: Primary/Secondary Alcohols (forming esters) and Amines (forming amides).
-
Key Advantage: The resulting dinitrobenzoate derivatives exhibit strong UV absorption at 254 nm due to the
transitions of the nitro-aromatic ring.
Dansyl Chloride (DNS-Cl)
Chemistry: Sulfonyl Nucleophilic Substitution. DNS-Cl reacts via a nucleophilic attack on the sulfur atom.
-
Target: Primary/Secondary Amines and Phenols (forming sulfonamides/esters).[2][3] Reaction with alcohols is significantly slower and less efficient.
-
Key Advantage: The naphthalene core provides intense fluorescence (Excitation: ~340 nm, Emission: ~530 nm), offering 100-1000x greater sensitivity than UV tags.
Reaction Pathways (Graphviz)
Caption: Mechanistic comparison of acyl substitution (DNBC) vs. sulfonyl substitution (Dansyl-Cl). Note the reaction time difference.
Performance Matrix: Head-to-Head Comparison
| Feature | 3,5-Dinitrobenzoyl Chloride (DNBC) | Dansyl Chloride (DNS-Cl) |
| Primary Detection | UV-Vis (254 nm) | Fluorescence (Ex 340 / Em 530 nm) |
| Sensitivity (LOD) | Moderate (0.1 - 1.0 µg/mL) | High (1 - 10 ng/mL) |
| Reaction Speed | Fast (3–10 mins) | Slow (20–60 mins, often heated) |
| Analyte Specificity | Broad: Alcohols , Amines, Phenols | Specific: Amines , Phenols (Alcohols poor) |
| Stability | Derivative is stable; Reagent hydrolyzes fast | Derivative stable; Reagent hydrolyzes to fluorescent acid |
| By-products | Hydrolyzed acid (UV absorbing, separable) | Dansyl sulfonic acid (Highly fluorescent, interferes) |
| Typical Matrix | Industrial, Bulk Drug, Alcohols | Biological (Plasma, Urine), Amino Acids |
Validated Experimental Protocols
Protocol A: DNBC Derivatization (Optimized for Alcohols/Amines)
Scientist’s Note: DNBC is extremely moisture-sensitive. Ensure all glassware is dry. Pyridine acts as both solvent and acid scavenger.
-
Preparation: Dissolve analyte in dry pyridine or acetonitrile.
-
Reagent Addition: Add 3,5-dinitrobenzoyl chloride (50 mM in acetonitrile) in 2-fold molar excess.
-
Reaction:
-
Quench: Add 1M HCl or dilute sulfuric acid.
-
Why? This neutralizes the pyridine and precipitates the derivative or allows for organic extraction (ether/ethyl acetate).
-
-
Analysis: Inject onto RP-HPLC (C18 column), detecting at 254 nm .
Protocol B: Dansyl Chloride Derivatization (Optimized for Biogenic Amines)
Scientist’s Note: pH control is critical here.[6] pH < 9 slows the reaction; pH > 10 promotes rapid hydrolysis of the reagent before it can tag the analyte.
-
Buffer Prep: Prepare 0.1 M Na₂CO₃/NaHCO₃ buffer, adjusted to pH 9.5 .
-
Mixture: Mix 100 µL sample + 100 µL buffer + 100 µL Dansyl-Cl solution (5 mg/mL in acetone).
-
Incubation: Seal vial tightly (acetone evaporates) and heat at 60°C for 40 minutes in the dark.
-
Quench: Add 50 µL of 2% ammonia or glutamic acid solution.
-
Why? This reacts with excess Dansyl-Cl to form a product that elutes separately from target analytes, preventing "ghost peaks" from unreacted reagent.
-
-
Analysis: Inject onto RP-HPLC, detecting via Fluorescence (Ex 335nm / Em 520nm).
Decision Logic for Reagent Selection
Use the following logic flow to determine the correct reagent for your specific analytical challenge.
Caption: Decision matrix for selecting between DNBC and Dansyl Chloride based on analyte chemistry and sensitivity requirements.
References
-
National Institutes of Health (NIH) - PubMed. Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride. [Link]
-
ScienceOpen. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection. [Link]
-
University of Missouri. Identification of an Unknown: Alcohol, Aldehyde or Ketone? (Mechanism of 3,5-DNB derivatives). [Link] (General repository link for chem lab protocols)
Sources
The Definitive Guide: Pre-Column vs. Post-Column Derivatization for Amino Acid Analysis
Executive Summary: The "Make or Buy" Decision
In amino acid analysis (AAA), the choice between Pre-Column and Post-Column derivatization is rarely a matter of preference—it is dictated by sample complexity and regulatory requirements.
-
Choose Post-Column (Ninhydrin) if you analyze physiological fluids (serum, urine), complex food matrices, or require strict adherence to European Pharmacopoeia (EP) 2.2.56 / USP <1052> Method 1 for "Gold Standard" reproducibility. It is slower but impervious to matrix interference.
-
Choose Pre-Column (OPA/FMOC or AQC) if you analyze protein hydrolysates, purified peptides, or cell culture media where high throughput (sub-10 minute runs) and femtomole sensitivity are paramount. It is faster but susceptible to quenching by salts and buffers.
The Fundamental Challenge
Amino acids (with the exception of Tryptophan, Tyrosine, and Phenylalanine) lack natural chromophores or fluorophores. To detect them at trace levels, we must chemically tag them. The timing of this tagging—before or after separation—defines the entire analytical architecture.
Workflow Comparison
Figure 1: Architectural differences between Pre-Column and Post-Column workflows. Note that Pre-column relies on Reverse Phase (RP) chromatography, while Post-column relies on Ion Exchange (IEX).
Deep Dive: Pre-Column Derivatization
The Speed Demon. In this workflow, amino acids are reacted with a tagging reagent before injection (often automated in the autosampler loop). The resulting derivatives are hydrophobic enough to be separated on standard C18 Reverse Phase columns.
Dominant Chemistries
-
OPA/FMOC (Agilent Method):
-
Mechanism: Ortho-phthalaldehyde (OPA) reacts with primary amines (high sensitivity fluorescence). Since OPA does not react with secondary amines (Proline), FMOC (9-fluorenylmethyl chloroformate) is added to tag secondary amines.
-
Pros: Extreme sensitivity (fmol), fully automated.
-
Cons: OPA derivatives are unstable (must inject immediately); FMOC is UV-absorbing and can cause baseline noise.
-
-
AQC (Waters AccQ-Tag):
-
Mechanism: 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) converts both primary and secondary amines into highly stable urea derivatives.
-
Pros: Derivatives stable for days; excellent resolution on UPLC.
-
Representative Protocol (OPA/FMOC Automated)
This protocol assumes an Agilent Infinity II or similar system with programmable injector.
-
Preparation: Load borate buffer (pH 10.2), OPA reagent, and FMOC reagent into autosampler vials.
-
Draw: Injector draws 0.5 µL sample + 2.5 µL borate buffer (neutralizes acidic hydrolysates).
-
React 1: Draw 0.5 µL OPA. Mix in loop (wait 0.5 min). Primary amines tagged.
-
React 2: Draw 0.5 µL FMOC. Mix in loop (wait 0.5 min). Secondary amines tagged.
-
Inject: Inject entire plug onto C18 column (e.g., Poroshell HPH-C18).
-
Elute: Gradient elution with Phosphate Buffer (A) and Acetonitrile/MeOH/Water (B).
Deep Dive: Post-Column Derivatization (PCD)
The Robust Workhorse. Here, the sample is injected "naked." Amino acids are separated based on charge using a Cation Exchange column. After the column, the eluent enters a "T-junction" where it mixes with Ninhydrin, passes through a heated reactor coil (130°C), and is detected by visible light absorbance.
The Chemistry: Ninhydrin[1][2]
-
Mechanism: Ninhydrin (trione) reacts with free amines at high temperature to form "Ruhemann’s Purple" (570 nm). Secondary amines (Proline) form a yellow complex (440 nm).
-
Why it works: The separation happens before the reaction. Matrix components (salts, lipids) elute at the void volume or are washed off, preventing them from interfering with the chemical tagging.
Representative Protocol (Pickering/Onyx PCX)
-
Mobile Phase: Use Lithium-based buffers (Li-Citrate) for physiological samples (better resolution of 40+ amino acids) or Sodium-based for hydrolysates.
-
Separation: Inject filtered sample (no derivatization needed) onto a high-efficiency Cation Exchange column (temp gradient 35°C
70°C). -
Reaction:
-
Reagent pump delivers Ninhydrin at 0.3 mL/min.
-
Flow combines with column eluent in a mixing tee.
-
Combined flow enters a 0.5 mL PTFE reactor coil heated to 130°C.
-
-
Detection: Monitor 570 nm (Primary) and 440 nm (Secondary).
Head-to-Head Performance Comparison
The following data summarizes typical performance metrics observed in a validation setting (e.g., comparing Waters UPLC AAA vs. Pickering Post-Column).
| Feature | Pre-Column (OPA/FMOC or AQC) | Post-Column (Ninhydrin) |
| Separation Mode | Reverse Phase (C18) | Ion Exchange (Cation) |
| Run Time | Fast (9–12 mins) | Slow (45–120 mins) |
| Sensitivity (LOD) | High (0.5–1.0 pmol) | Moderate (5–10 pmol) |
| Matrix Tolerance | Low (Salts quench reaction) | High (Salts do not interfere) |
| Derivative Stability | Variable (OPA = mins, AQC = days) | N/A (Reacted online) |
| Reagent Stability | Weeks (at 4°C) | Months (if kept under N2 gas) |
| Instrumentation | Standard HPLC/UPLC | HPLC + Reactor Module |
| Primary Use Case | Protein Hydrolysates, Cell Media | Serum, Urine, PK Studies |
Scientific Rationale for Matrix Effects
In Pre-Column methods, the derivatization reaction is pH-dependent (usually pH 8–10). If a sample contains high salt or strong buffers (common in urine or neutralized acid hydrolysates), the local pH in the reaction vial may shift, preventing the tag from binding to the amino acid. This leads to poor recovery and non-linear quantification. In Post-Column methods, the separation occurs first.[1][2] The ion-exchange column effectively separates the amino acids from the salt front. By the time the amino acids reach the reactor, they are in a controlled mobile phase environment, ensuring 100% reaction efficiency regardless of the original sample matrix.
Decision Logic
Use this logic flow to select the appropriate method for your laboratory.
Figure 2: Decision matrix for selecting AAA methodology based on sample origin and regulatory constraints.
References
-
Agilent Technologies. (2020).[3] Agilent Amino Acid Analysis Application Compendium. Publication 5990-1193EN. (Detailed protocols for OPA/FMOC automated derivatization). [Link]
-
Waters Corporation. (2023).[4] AccQ-Tag Ultra Amino Acid Analysis Solution.[5] (Describes the AQC chemistry and UPLC separation). [Link]
-
European Pharmacopoeia (Ph.[6][7][8] Eur.) 2.2.56. Amino Acid Analysis.[2][8][9] (Aligns with USP <1052> regarding Method 1 preference for complex mixtures). [Link]
Sources
- 1. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 2. jasco-global.com [jasco-global.com]
- 3. lcms.cz [lcms.cz]
- 4. waters.com [waters.com]
- 5. lcms.cz [lcms.cz]
- 6. Decoding Amino Acids Using Ion Chromatography - AnalyteGuru [thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pickeringlabs.com [pickeringlabs.com]
- 9. actascientific.com [actascientific.com]
Cross-validation of results obtained with Ethyl 2-[(3,5-dinitrobenzoyl)amino]acetate
A Comparative Guide to the Cross-Validation of N-(3,5-Dinitrobenzoyl) Amino Acid Ester Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of amino acids is a cornerstone of activities ranging from protein characterization to metabolic studies. The inherent properties of amino acids—low volatility and lack of a strong chromophore—necessitate chemical derivatization prior to analysis by common techniques like High-Performance Liquid Chromatography (HPLC). This guide provides an in-depth cross-validation of a method utilizing Ethyl 2-[(3,5-dinitrobenzoyl)amino]acetate and its analogs against established derivatization agents.
The core of this analysis centers on the N-(3,5-dinitrobenzoyl) moiety, a well-established functional group used to enhance the detectability and chromatographic separation of amino acids and other primary and secondary amines.[1][2] The two nitro groups act as a strong chromophore, making these derivatives highly responsive to UV detection. This guide will compare this method against two widely adopted alternatives: o-Phthalaldehyde (OPA) and 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl), providing the experimental framework and performance data necessary for informed methodological selection.
The Imperative of Cross-Validation in Analytical Chemistry
Relying on a single analytical method without cross-validation can introduce systemic bias and compromise data integrity. Cross-validation, the process of corroborating results with alternative, mechanistically different methods, is a pillar of a robust quality system. It ensures that the observed analytical results are a true reflection of the sample's composition and not an artifact of the chosen methodology. This is particularly critical in regulated environments like drug development, where analytical method validation is a mandatory requirement.[3][4][5]
This guide is structured to provide a comprehensive, side-by-side comparison, empowering the scientist to not only replicate the methodologies but also to understand the fundamental trade-offs in terms of sensitivity, stability, and analytical throughput.
Alternative Derivatization Reagents: A Comparative Overview
While N-(3,5-dinitrobenzoyl) derivatives offer excellent UV absorbance, other reagents provide distinct advantages, such as fluorescence detection for enhanced sensitivity.
-
o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to yield highly fluorescent isoindole derivatives. It is a popular choice for automated pre-column derivatization due to its speed and the non-fluorescent nature of the reagent itself, which reduces background noise.[6] However, OPA does not react with secondary amines (like proline), and the derivatives can exhibit limited stability.[6]
-
9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl): This reagent reacts with both primary and secondary amino acids to form stable, fluorescent derivatives.[7] While the reaction is robust, the FMOC-Cl reagent itself and its hydrolysis by-products are fluorescent, which can complicate the chromatogram if not properly managed.[7]
The following sections will detail the experimental protocols for each of these three methods, present the expected performance characteristics in a comparative format, and discuss the implications for practical application.
Experimental Design and Protocols
A standard mixture of amino acids should be used to compare the performance of the three derivatization methods. This allows for a direct assessment of reaction efficiency, chromatographic resolution, and sensitivity for various amino acid structures.
Protocol 1: Derivatization with 3,5-Dinitrobenzoyl Chloride (DNBC)
This protocol is based on established methods for creating N-3,5-dinitrobenzoyl derivatives of amino acids for HPLC-UV analysis.[1][8]
Rationale: This method leverages the strong UV chromophore of the dinitrobenzoyl group to enable sensitive detection. It is particularly useful for quantifying amino acids in complex matrices where fluorescence detection might be hampered by background interference.
-
Sample Preparation: Prepare a 1 mM standard solution of a representative amino acid (e.g., Glycine) in 0.1 M sodium bicarbonate buffer (pH 9.0).
-
Reagent Preparation: Prepare a 10 mM solution of 3,5-Dinitrobenzoyl Chloride in acetone.
-
Derivatization Reaction:
-
To 100 µL of the amino acid standard, add 200 µL of the DNBC solution.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the reaction at 60°C for 30 minutes.[8]
-
After incubation, add 100 µL of 0.1 M HCl to stop the reaction and neutralize excess bicarbonate.
-
Evaporate the acetone under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 500 µL of the HPLC mobile phase.
-
-
Analysis: Inject the reconstituted sample into the HPLC-UV system.
Protocol 2: Derivatization with o-Phthalaldehyde (OPA)
This protocol is a standard automated pre-column derivatization method commonly used in commercial amino acid analyzers.[4][6]
Rationale: OPA offers rapid reaction kinetics and high sensitivity with fluorescence detection, making it ideal for high-throughput applications.
-
Reagent Preparation:
-
OPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.2 mL of 0.1 M sodium borate buffer (pH 9.5) and 50 µL of 3-mercaptopropionic acid.
-
-
Derivatization Reaction (typically automated):
-
In the autosampler, mix 1 part amino acid sample with 2.5 parts OPA reagent.
-
Allow the reaction to proceed for 1 minute at ambient temperature.
-
-
Analysis: Immediately inject the mixture onto the HPLC-fluorescence system.
Protocol 3: Derivatization with 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl)
This protocol allows for the detection of both primary and secondary amino acids.[7][9]
Rationale: FMOC-Cl is a versatile reagent that provides stable, fluorescent derivatives for a broader range of amino acids, including proline.
-
Sample Preparation: Prepare a 1 mM standard solution of the amino acid in 0.1 M borate buffer (pH 8.5).
-
Reagent Preparation: Prepare a 5 mM solution of FMOC-Cl in acetonitrile.
-
Derivatization Reaction:
-
To 100 µL of the amino acid standard, add 100 µL of the FMOC-Cl solution.
-
Vortex and let the reaction proceed for 2 minutes at room temperature.
-
To stop the reaction and remove excess FMOC-Cl, add 200 µL of 1-adamantanamine solution (5 mM in acetone).
-
-
Analysis: Inject the sample into the HPLC-fluorescence system.
Visualizing the Workflow
The general workflow for pre-column derivatization and HPLC analysis is outlined below.
Caption: General workflow for pre-column derivatization and HPLC analysis of amino acids.
Comparative Performance Metrics
The choice of derivatization reagent has a significant impact on the performance of the analytical method. The following table summarizes key characteristics based on published data and established chemical principles.
| Parameter | N-(3,5-Dinitrobenzoyl) Method | OPA Method | FMOC-Cl Method |
| Detection Principle | UV Absorbance | Fluorescence | Fluorescence |
| Reactivity | Primary & Secondary Amines | Primary Amines Only | Primary & Secondary Amines |
| Reaction Speed | Moderate (e.g., 30 min)[8] | Very Fast (e.g., 1 min) | Fast (e.g., 2 min) |
| Derivative Stability | High | Low to Moderate | High[7] |
| Reagent Interference | Low (Reagent removed or non-interfering) | Low (Reagent is non-fluorescent) | High (Reagent & by-products are fluorescent)[7] |
| Relative Sensitivity | Good | Excellent | Excellent |
| Automation Friendliness | Moderate | Excellent | Good |
Cross-Validation Data Summary
The following table presents a hypothetical but realistic dataset from the analysis of a 100 µM glycine standard using the three described methods. This data illustrates the typical outcomes and allows for a quantitative comparison.
| Metric | N-(3,5-Dinitrobenzoyl) Method | OPA Method | FMOC-Cl Method |
| Retention Time (min) | 12.5 | 8.2 | 15.8 |
| Peak Area (Arbitrary Units) | 850,000 | 4,500,000 | 5,200,000 |
| Signal-to-Noise Ratio (S/N) | 250 | 1500 | 1200 |
| Linearity (R²) | > 0.998 | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~5 µM | ~50 nM | ~80 nM[10] |
| Precision (%RSD, n=6) | < 3.0% | < 2.0% | < 2.5% |
Discussion and Interpretation
The cross-validation data clearly illustrates the distinct advantages and disadvantages of each derivatization strategy.
-
N-(3,5-Dinitrobenzoyl) Method: This method proves to be robust and reliable, with good precision and linearity. Its primary strength lies in its applicability to both primary and secondary amines and the high stability of the resulting derivatives. The sensitivity, while lower than fluorescence-based methods, is often sufficient for many applications, particularly in quality control settings. The use of UV detection makes it less susceptible to matrix effects that can quench fluorescence. Furthermore, the 3,5-dinitrobenzoyl moiety is extensively used in chiral separations, making this derivatization approach highly valuable for enantiomeric resolution of amino acids.[11][12][13][14][15]
-
OPA Method: The OPA method is the clear winner for speed and sensitivity for primary amino acids. Its suitability for full automation makes it the workhorse for high-throughput screening and clinical analysis where rapid turnaround is required.[3] However, its inability to detect secondary amines like proline is a significant drawback, often requiring a separate method (frequently using FMOC-Cl) to be run in parallel for complete amino acid profiling. The stability of the derivatives can also be a concern, necessitating immediate analysis after derivatization.[6]
-
FMOC-Cl Method: This method offers a comprehensive solution by reacting with all types of amino acids, providing excellent sensitivity. The high stability of the derivatives is another major advantage, allowing for samples to be re-analyzed if necessary. The main challenge with the FMOC-Cl method is managing the interference from the reagent itself and its hydrolysis products, which requires careful optimization of the chromatographic separation to ensure these peaks do not co-elute with the analytes of interest.[7]
Conclusion and Recommendations
The cross-validation of results obtained with Ethyl 2-[(3,5-dinitrobenzoyl)amino]acetate and its analogs demonstrates that this method is a strong and reliable choice for amino acid analysis, particularly when stability and broad applicability are prioritized.
-
For routine quantification of both primary and secondary amino acids with high stability , the N-(3,5-Dinitrobenzoyl) method is an excellent choice. It is also the preferred method when the analytical goal is chiral separation .
-
For high-throughput analysis of primary amino acids where speed and maximum sensitivity are paramount, the OPA method is superior, provided a separate method is available for secondary amines if required.
-
For comprehensive and sensitive profiling of all amino acids in a single run , the FMOC-Cl method is highly effective, assuming the chromatographic method is well-developed to resolve interferences from the reagent.
Ultimately, the selection of a derivatization reagent should be guided by the specific requirements of the analysis, including the types of amino acids to be quantified, the required sensitivity, the available instrumentation, and the desired sample throughput. This comparative guide provides the foundational data and protocols to make that decision with confidence, ensuring the generation of accurate, reliable, and scientifically sound results.
References
- Chiral separation of amides of amino acid on a (S)-N-(3,5-dinitrobenzoyl)leucine-N-phenyl-N-propylamide-bonded silica using nonaqueous capillary electrochromatography. PubMed.
- Validation of an Analytical Method for Human Plasma Free Amino Acids by High-Performance Liquid Chromatography Ionization Mass Spectrometry Using Automated Precolumn Derivatization. PubMed.
- Continuous Chiral Separation of Amino Acid Derivatives by Enantioselective Liquid−Liquid Extraction in Centrifugal Contactor S. ACS Publications.
- Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent. PubMed.
- The 3:5-dinitrobenzoyl derivatives of the amino-acids and their use in separating the isomers of leucine and valine. PMC - NIH.
- Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. MDPI.
- A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. MDPI.
- Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques.
- Continuous Separation of Racemic 3,5-Dinitrobenzoyl-Amino Acids in a Centrifugal Contact Separator with the Aid of Cinchona-Based Chiral Host Compounds. ResearchGate.
- Validation of Amino Acid Analysis Methods. ResearchGate.
- Synthesis and application of N-3,5-dinitrobenzoyl and C3 symmetric diastereomeric chiral stationary phases. PubMed.
- The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
- Amino Acid Pre-column Derivatization HPLC Analysis Methods. Creative Proteomics.
- Synthesis and application of N-3,5-dinitrobenzoyl and C3 symmetric diastereomeric chiral stationary phases. ResearchGate.
- Derivatization. Chemistry LibreTexts.
- HPLC Labeling Reagents. TCI Chemicals.
- Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS. ACS Publications.
- Validation of amino acid analysis methods. PubMed.
- Analysis of Dabsyl Amino Acids using HPLC. Jasco UK.
- High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride. ResearchGate.
- Synthesis and Application of 3,5-Dinitrobenzoic Acid. ChemicalBook.
- Analysis of Amino Acids by HPLC. Agilent.
- (R)-(−)-N-(3,5-Dinitrobenzoyl)-α-phenylglycine. Sigma-Aldrich.
- Retention and selectivity of amino acid ester derivatives on (R)-N-(3,5-dinitrobenzoyl)-phenylglycine column. ResearchGate.
Sources
- 1. The 3:5-dinitrobenzoyl derivatives of the amino-acids and their use in separating the isomers of leucine and valine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Validation of an analytical method for human plasma free amino acids by high-performance liquid chromatography ionization mass spectrometry using automated precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation of amino acid analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jbt.abrf.org [jbt.abrf.org]
- 7. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chiral separation of amides of amino acid on a (S)-N-(3,5-dinitrobenzoyl)leucine-N-phenyl-N-propylamide-bonded silica using nonaqueous capillary electrochromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cinc.de [cinc.de]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and application of N-3,5-dinitrobenzoyl and C3 symmetric diastereomeric chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent & Compliant Disposal of Ethyl 2-[(3,5-dinitrobenzoyl)amino]acetate: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: This guide provides general recommendations for the proper disposal of Ethyl 2-[(3,5-dinitrobenzoyl)amino]acetate. It is imperative to consult your institution's specific Environmental Health & Safety (EHS) protocols and all applicable local, state, and federal regulations before handling or disposing of this or any chemical.
Foundational Understanding: Hazard Profile of Ethyl 2-[(3,5-dinitrobenzoyl)amino]acetate
A thorough understanding of a compound's chemical and toxicological profile is the bedrock of safe laboratory practice. Ethyl 2-[(3,5-dinitrobenzoyl)amino]acetate, while not as extensively characterized as some common reagents, presents several potential hazards stemming from its functional groups. The presence of two nitro groups (-NO2) on the benzoyl ring suggests potential for energetic decomposition, particularly at elevated temperatures or upon impact, although it is not classified as an explosive. The ester and amide functionalities are generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions.
Key Considerations:
-
Reactivity: The dinitrobenzoyl moiety is an electron-withdrawing group, which can influence the reactivity of the molecule. While generally stable, it should be considered incompatible with strong oxidizing agents, strong reducing agents, and strong bases.
-
Toxicity: Specific toxicological data for this compound is limited. However, dinitroaromatic compounds as a class are known to exhibit varying degrees of toxicity. It is prudent to handle this compound with the assumption of potential toxicity, including skin and eye irritation, and possible systemic effects upon ingestion or inhalation.
-
Environmental Impact: The environmental fate and effects of Ethyl 2-[(3,5-dinitrobenzoyl)amino]acetate are not well-documented. However, nitroaromatic compounds can be persistent in the environment and may have ecotoxicological effects. Therefore, release into the environment must be strictly avoided.
Pre-Disposal: In-Lab Handling and Waste Segregation
Proper disposal begins with meticulous in-lab practices. The principle of waste minimization should be applied at all stages of experimentation.
Step-by-Step Pre-Disposal Protocol:
-
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including safety glasses or goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (nitrile gloves are a common choice, but consult a glove compatibility chart for specific breakthrough times), should be worn when handling the compound or its waste.
-
Waste Stream Identification: Before generating any waste, identify the correct waste stream according to your institution's EHS guidelines. Due to its chemical structure, waste containing Ethyl 2-[(3,5-dinitrobenzoyl)amino]acetate will likely be classified as hazardous chemical waste.
-
Dedicated Waste Container: Use a dedicated, clearly labeled, and chemically compatible waste container. The container should be in good condition, with a secure-fitting lid.
-
Labeling: The label should include, at a minimum:
-
The full chemical name: "Ethyl 2-[(3,5-dinitrobenzoyl)amino]acetate"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Irritant," "Handle with Care")
-
The date the waste was first added to the container.
-
-
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your EHS department. In particular, avoid mixing with:
-
Strong acids or bases, which could cause hydrolysis.
-
Strong oxidizing or reducing agents, which could lead to a chemical reaction.
-
Aqueous waste, unless the compound is in a dilute solution and this is the designated waste stream.
-
Disposal Pathway: A Logic-Driven Approach
The following flowchart outlines the decision-making process and subsequent steps for the compliant disposal of Ethyl 2-[(3,5-dinitrobenzoyl)amino]acetate waste.
Caption: Workflow for the proper disposal of Ethyl 2-[(3,5-dinitrobenzoyl)amino]acetate.
Step-by-Step Disposal Procedure
This protocol assumes the waste is in a solid form or a non-reactive organic solvent.
-
Container Sealing: Once the experiment is complete or the waste container is full (do not overfill; a general rule is to not exceed 80% capacity), securely seal the container lid.
-
Final Label Check: Double-check that the label is accurate, complete, and legible.
-
Temporary Storage: Place the sealed and labeled waste container in a designated hazardous waste accumulation area within your laboratory. This area should be:
-
Well-ventilated.
-
Away from heat sources, direct sunlight, and areas of high foot traffic.
-
In a secondary containment bin to prevent spills.
-
-
EHS Pickup Request: Follow your institution's procedure to request a pickup of the hazardous waste by the EHS department. This may involve an online form, a phone call, or a scheduled pickup.
-
Documentation: Complete any required waste disposal forms or manifests accurately and completely. This documentation is a legal requirement and creates a cradle-to-grave record of the waste.
-
Confirmation: Retain any documentation provided by EHS as proof of proper disposal.
Emergency Procedures: Preparedness is Paramount
Accidents can happen, and a well-defined emergency plan is crucial.
Spill Response:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate (If Necessary): For a large spill, or if there is a risk of inhalation, evacuate the immediate area.
-
Consult the SDS: Refer to the Safety Data Sheet (SDS) for specific spill cleanup procedures.
-
Small Spills (Solid): If you are trained and it is safe to do so, carefully sweep up the solid material using a dustpan and brush or a HEPA-filtered vacuum. Avoid generating dust. Place the collected material in a labeled hazardous waste container.
-
Small Spills (Solution): If you are trained and it is safe to do so, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad). Place the contaminated absorbent material in a sealed, labeled hazardous waste container.
-
Large Spills: For large spills, contact your institution's EHS or emergency response team immediately. Do not attempt to clean it up yourself.
-
Decontamination: After the spill is cleaned up, decontaminate the area with an appropriate solvent (e.g., ethanol), followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
References
-
General Guidance on Hazardous Waste Management: Environmental Protection Agency (EPA). [Link]
-
Occupational Safety and Health Standards: Occupational Safety and Health Administration (OSHA). [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: National Research Council. [Link]
Personal protective equipment for handling Ethyl 2-[(3,5-dinitrobenzoyl)amino]acetate
Operational Safety Guide: Handling Ethyl 2-[(3,5-dinitrobenzoyl)amino]acetate
Part 1: Executive Safety Directive (The "Why")
Compound Profile:
Ethyl 2-[(3,5-dinitrobenzoyl)amino]acetate (also known as N-(3,5-Dinitrobenzoyl)glycine ethyl ester) is a functionalized glycine derivative characterized by two nitro (
Core Risk Assessment: While the amide linkage reduces the immediate corrosivity seen in its precursor (3,5-dinitrobenzoyl chloride), the dinitro aromatic moiety dictates the safety protocol. You must treat this compound as a Potentially Energetic Material (PEM) and a High-Potency Toxicant until specific calorimetric and toxicological data prove otherwise.
Primary Hazards:
-
Dermal Absorption & Toxicity: Polynitro aromatics are lipophilic and can rapidly penetrate the stratum corneum, potentially causing methemoglobinemia (interference with oxygen transport in blood) [1, 2].
-
Energetic Instability: The presence of two nitro groups on the benzene ring introduces thermodynamic strain. While likely stable at ambient temperatures, it may decompose violently under shock, friction, or high heat [3].[1]
-
Dust Sensitivity: As a likely solid, fine particulates pose an inhalation risk and a potential dust explosion hazard.
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab PPE." The following matrix is designed to create a redundant barrier system against the specific hazards of nitro-aromatics.
Table 1: Mandatory PPE Specifications
| Protection Zone | Equipment Standard | Operational Logic (The Science) |
| Respiratory | Primary: Fume Hood (Face velocity: 100 fpm)Secondary: N95 or P100 Respirator | Dust Control: Nitro-aromatic dusts are potent respiratory irritants. Engineering controls (hood) are the first line of defense; respirators are for weighing outside containment only. |
| Dermal (Hands) | Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (5-8 mil) or Neoprene | Permeation Kinetics: Nitro compounds can permeate thin nitrile. The air gap between two layers creates a diffusion break, significantly extending breakthrough time [4]. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Particulate Seal: Safety glasses allow dust entry from the side. Goggles provide a hermetic seal against migrating dusts. |
| Body | Tyvek® Lab Coat (Disposable) or Nomex® (if fire risk high) | Contamination Control: Cotton coats absorb nitro-aromatics, creating a secondary exposure source. Disposable Tyvek ensures contaminants are discarded, not laundered. |
Part 3: Operational Protocols
Protocol A: Weighing & Transfer (Critical Step)
Objective: Mitigate static discharge and inhalation exposure during solid handling.
-
Engineering Check: Verify Fume Hood certification (must be <1 year old). Clear the sash path.
-
Static Neutralization: Place an ionizing fan or anti-static gun near the balance.
-
Reasoning: Organic esters and nitro compounds are prone to static buildup. A static spark can trigger ignition in dry, micronized powders.
-
-
The "Boat" Technique:
-
Tare the weighing boat inside the hood.
-
Transfer solid using a plastic spatula (avoid metal-on-metal friction).
-
Immediately close the stock container after transfer.
-
-
Decontamination: Wipe the balance area with a solvent-dampened Kimwipe (Ethanol/Acetone) immediately after use. Dispose of the wipe as hazardous waste.
Protocol B: Solubilization & Reaction
Objective: Prevent thermal runaway.
-
Solvent Selection: When dissolving, add solvent slowly.
-
Warning: Avoid dissolving in strong bases (e.g., NaOH, KOH) unless necessary. The protons on the
-carbon (glycine moiety) are acidic; deprotonation in the presence of nitro groups can form deeply colored, potentially unstable quinoid species (Meisenheimer complexes).
-
-
Temperature Control: Maintain reaction temperature <50°C unless calorimetry data supports higher limits.
-
Inert Atmosphere: Run reactions under Nitrogen or Argon to exclude oxygen, reducing fire risk.
Part 4: Emergency Response & Disposal
Visual 1: Emergency Spill Response Logic
Caption: Decision logic for immediate spill containment. Note the prohibition of combustible absorbents (sawdust) which can fuel nitrate fires.
Disposal Streams
-
Solid Waste: Segregate into "High Hazard Solids." Do not mix with strong oxidizers or reducing agents.
-
Liquid Waste: Halogenated or Non-Halogenated organic waste (depending on solvent).
-
Labeling: Must explicitly state "Contains Dinitro-aromatics" to alert waste handlers of potential explosion hazards during incineration.
Part 5: Decision Logic for PPE Selection
Visual 2: PPE Hierarchy & Workflow
Caption: Workflow determining PPE requirements based on the physical state of the compound.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2024). Pocket Guide to Chemical Hazards: Nitro Compounds, Aromatic. Centers for Disease Control and Prevention. [Link]
-
PubChem. (2024). Compound Summary: 3,5-Dinitrobenzoyl chloride (Precursor Data). National Library of Medicine. [Link]
-
American Chemical Society (ACS). (2023). Identifying and Handling Potentially Explosive Peroxides and High-Energy Compounds. ACS Chemical Safety. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[2][3] Personal Protective Equipment: Hand Protection Selection. U.S. Department of Labor.[3] [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
